molecular formula C16H18Cl2N2O4 B5553926 8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5553926
M. Wt: 373.2 g/mol
InChI Key: SAUDQUIJMNTQQH-UHFFFAOYSA-N
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Description

8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C16H18Cl2N2O4 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0643624 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impacts and Degradation

Chlorophenols, such as those related to the specified compound, have been recognized for their environmental persistence and potential to form more toxic dioxins during processes like Municipal Solid Waste Incineration (MSWI). Studies such as Peng et al. (2016) have explored chlorophenols' roles as precursors to dioxins in thermal processes, including MSWI. This research highlights the need for understanding chlorophenol degradation pathways and their environmental fate to mitigate dioxin formation, a significant concern due to dioxins' toxicological profiles (Peng et al., 2016).

Mechanisms of Toxicity and Health Impacts

The toxic effects of chlorophenol derivatives, including potential dioxin formation, have been a subject of extensive study. Research has delineated mechanisms of toxicity, including oxidative stress, enzyme inhibition, and endocrine disruption. For instance, the review by Dinis-Oliveira et al. (2008) on paraquat poisonings, while not directly related to chlorophenols, sheds light on the type of cellular damage and oxidative stress mechanisms that may also be relevant to chlorophenol derivatives, suggesting areas for future research on their toxicological effects (Dinis-Oliveira et al., 2008).

Biodegradation and Environmental Remediation

Given the environmental persistence of chlorophenol compounds, studies have also focused on biodegradation as a method for remediation. The review by Magnoli et al. (2020) on 2,4-D herbicides, for example, emphasizes the role of microorganisms in degrading such compounds, highlighting the significance of bioremediation strategies in managing the environmental impacts of chlorophenol derivatives (Magnoli et al., 2020).

Future Directions

As this is a novel compound, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its biological activity given the presence of the 2,4-dichlorophenoxyacetic acid moiety, which is known to have biological activity .

Properties

IUPAC Name

8-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O4/c1-19-10-16(24-15(19)22)4-6-20(7-5-16)14(21)9-23-13-3-2-11(17)8-12(13)18/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUDQUIJMNTQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.